3-(Piperidin-3-yl)oxetan-3-amine
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Overview
Description
3-(Piperidin-3-yl)oxetan-3-amine is a compound that features both a piperidine ring and an oxetane ring. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the oxetane ring is a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or oxetane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
3-(Piperidin-3-yl)oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)oxetan-3-amine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
3-Oxetanamine: Similar to 3-(Piperidin-3-yl)oxetan-3-amine but lacks the piperidine ring.
Piperidine: Contains only the piperidine ring without the oxetane moiety.
Oxetan-3-amine: Contains the oxetane ring but lacks the piperidine moiety
Uniqueness
This compound is unique due to the combination of both piperidine and oxetane rings in its structure. This dual-ring system imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-piperidin-3-yloxetan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h7,10H,1-6,9H2 |
InChI Key |
HXQAJMWUWBRBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(COC2)N |
Origin of Product |
United States |
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